9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate is a chemical compound with a complex structure that includes a fluorenylmethyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products are the substituted carbamates.
Hydrolysis: The major products are the corresponding amine and alcohol.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate involves its ability to act as a protecting group for amines. The fluorenylmethyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate linkage can be cleaved under specific conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyl chloroformate: Used as a protecting group for amines in peptide synthesis.
Fmoc-Ile-OH: Another fluorenylmethyl-based protecting group used in peptide synthesis.
Fmoc-L-phenylglycine: Similar in structure and used for similar applications.
Uniqueness
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate is unique due to its specific substitution pattern and the presence of a chloro group, which allows for further functionalization and derivatization. This makes it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXQQZYYSMFLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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